3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic acid
Description
Structural Characterization of 3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic Acid
IUPAC Nomenclature and Systematic Identification
The compound this compound is systematically named to reflect its structural hierarchy:
- Core backbone : A benzoic acid moiety (C₆H₅COOH) substituted at the 3-position.
- Substituent : A 5-methylfuran-2-carbonyl group linked via an amide bond.
This nomenclature adheres to IUPAC rules, prioritizing functional groups (amide > carboxylic acid) and substituent numbering.
Key identifiers :
| Property | Value | Source |
|---|---|---|
| CAS Number | 312289-59-1 | |
| Molecular Formula | C₁₃H₁₁NO₄ | |
| Molecular Weight | 245.23 g/mol | |
| SMILES Notation | CC1=CC=C(O1)C(=O)NC2=CC=CC=C2C(=O)O |
The compound is also known as 3-(5-methylfuran-2-carboxamido)benzoic acid, reflecting its amide linkage and furan substitution.
Molecular Geometry and Conformational Analysis
The compound’s geometry is defined by three key structural elements:
- Planar amide bond : The C=O and N–C bonds enforce a trans configuration, typical of amides.
- Furan ring conjugation : The 5-methylfuran-2-carbonyl group exhibits aromaticity, with the methyl group at the 5-position influencing steric and electronic effects.
- Benzoic acid substituent : The carboxylic acid group at position 3 of the benzene ring introduces hydrogen-bonding potential.
Conformational insights :
- Dihedral angles : While no direct X-ray data exists for this compound, analogous furan-carboxamides (e.g., N-(2-nitrophenyl)furan-2-carboxamide) show dihedral angles between phenyl and furan rings of ~9.71°, suggesting minimal ring strain.
- Steric effects : The 5-methylfuran group may slightly twist the furan ring relative to the amide bond compared to non-methylated analogs.
X-ray Crystallographic Data (if available)
No experimental crystallographic data is publicly available for this compound. However, computational models predict:
Comparative Analysis with Structurally Analogous Furan Derivatives
Structural Analogues and Key Differences
Electronic and Steric Effects
Electronic effects :
Steric effects :
- The 5-methyl group on furan may hinder rotation of the furan ring relative to the benzene ring.
- The butyric acid derivative (CAS 367920-40-9) has a longer chain, increasing flexibility compared to the rigid benzene ring.
Properties
IUPAC Name |
3-[(5-methylfuran-2-carbonyl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-8-5-6-11(18-8)12(15)14-10-4-2-3-9(7-10)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIAQNBEHLQRMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 5-Methylfuran-2-carbonyl Chloride
The carboxylic acid group of 5-methylfuran-2-carboxylic acid is activated via conversion to its acyl chloride. Thionyl chloride (SOCl₂) is the most common reagent due to its efficiency in generating reactive intermediates.
Procedure :
- Reactants : 5-Methylfuran-2-carboxylic acid (1.0 equiv), thionyl chloride (2.5–3.0 equiv).
- Conditions : Reflux in anhydrous dichloromethane (DCM) or toluene under nitrogen for 4–6 hours.
- Workup : Excess SOCl₂ is removed by rotary evaporation under reduced pressure.
Mechanism :
$$
\text{RCOOH} + \text{SOCl}2 \rightarrow \text{RCOCl} + \text{SO}2 \uparrow + \text{HCl} \uparrow
$$
The reaction proceeds via nucleophilic acyl substitution, with SOCl₂ acting as both a chlorinating agent and a Lewis acid.
Step 2: Amide Bond Formation with 3-Aminobenzoic Acid
The acyl chloride reacts with 3-aminobenzoic acid in the presence of a base to neutralize HCl byproducts.
Procedure :
- Reactants : 5-Methylfuran-2-carbonyl chloride (1.2 equiv), 3-aminobenzoic acid (1.0 equiv), pyridine (2.0 equiv).
- Conditions : Stirred in tetrahydrofuran (THF) or DCM at 0–5°C for 1 hour, then warmed to room temperature for 12–18 hours.
- Workup : The mixture is diluted with ice-cwater, and the precipitate is filtered, washed with NaHCO₃, and recrystallized from ethanol/water.
Mechanism :
$$
\text{RCOCl} + \text{H}_2\text{N-Ar} \xrightarrow{\text{base}} \text{RCONH-Ar} + \text{HCl}
$$
Pyridine scavenges HCl, shifting the equilibrium toward amide formation.
Yield : 68–75% (over two steps).
One-Pot Coupling Using Carbodiimide Reagents
Direct Activation with DCC/HOBt
To avoid handling moisture-sensitive acyl chlorides, carbodiimide-mediated coupling offers a milder alternative.
Procedure :
- Reactants : 5-Methylfuran-2-carboxylic acid (1.0 equiv), 3-aminobenzoic acid (1.0 equiv), N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equiv), hydroxybenzotriazole (HOBt, 1.1 equiv).
- Conditions : Stirred in DMF or THF at 0°C for 30 minutes, then at room temperature for 24 hours.
- Workup : Precipitated dicyclohexylurea (DCU) is filtered, and the product is extracted with ethyl acetate, washed with HCl (1M), and purified via silica gel chromatography.
Mechanism :
DCC activates the carboxylic acid to an O-acylisourea intermediate, which reacts with the amine. HOBt suppresses racemization and enhances coupling efficiency.
Optimization Strategies and Challenges
Solvent and Temperature Effects
Purification Techniques
| Method | Conditions | Purity |
|---|---|---|
| Recrystallization | Ethanol/water (3:1) | >95% |
| Column Chromatography | Silica gel, hexane/ethyl acetate (1:2) | >98% |
Chemical Reactions Analysis
Types of Reactions
3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as acyl chlorides or sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of furan-2,5-dicarboxylic acid derivatives.
Reduction: Formation of alcohol derivatives of the furan ring.
Substitution: Formation of N-substituted benzoic acid derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound has shown promise as an anticancer agent. Research indicates that derivatives of similar structures exhibit significant inhibitory effects on various cancer cell lines. For instance, compounds with structural similarities have been tested against human cancer cells such as MCF-7 and A549, demonstrating IC50 values comparable to established chemotherapeutics like doxorubicin and 5-Fluorouracil . The presence of the furan ring in the structure may contribute to its bioactivity by enhancing interactions with biological targets.
Enzyme Inhibition
3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic acid and its derivatives have been evaluated for their potential to inhibit key enzymes involved in cancer progression. For example, studies have highlighted the inhibitory effects on dihydrofolate reductase (DHFR) and cyclooxygenases (COXs), which play crucial roles in tumor growth and inflammation . The selectivity of these compounds towards COX-2 over COX-1 suggests potential applications in anti-inflammatory therapies.
Biochemical Applications
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various protein targets. These studies help elucidate the mechanism of action at the molecular level, providing insights into how structural modifications could enhance activity against specific targets .
Bioavailability and Pharmacokinetics
Research into the pharmacokinetic properties of this compound is essential for understanding its bioavailability and therapeutic potential. Studies on related compounds indicate that modifications to the furan moiety can significantly influence solubility and metabolic stability, which are critical factors in drug development .
Materials Science
Synthesis of Bioactive Materials
The compound serves as a versatile building block in the synthesis of bioactive materials. Its unique functional groups allow for further chemical modifications, leading to the development of novel materials with tailored properties for biomedical applications . For instance, it can be incorporated into polymer matrices to create drug delivery systems that release therapeutic agents in a controlled manner.
Nanotechnology Applications
In nanotechnology, derivatives of this compound are being explored for their potential use in creating nanoparticles for targeted drug delivery. The ability to modify surface properties through chemical functionalization enhances the targeting capabilities of nanoparticles, potentially improving therapeutic outcomes in cancer treatment .
Case Studies
Mechanism of Action
The mechanism of action of 3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic acid involves its interaction with specific molecular targets. The furan ring and benzoic acid moiety can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Key Structural Differences :
- Replaces the 5-methylfuran-2-carbonyl group with a 3-oxo-isobenzofuran-1-ylamino moiety.
- Contains a fused isobenzofuranone ring system instead of a simple furan.
Physicochemical and Crystallographic Data :
| Property | Value(s) |
|---|---|
| Molecular Formula | C₁₅H₁₁NO₄ |
| Molecular Weight | 269.25 g/mol |
| Crystal System/Space Group | Monoclinic/P2₁/n |
| Unit Cell Parameters | a = 10.9025 Å, b = 8.1595 Å, c = 14.2654 Å, β = 103.463°, V = 1234.2 ų |
| Key Bond Lengths (Å) | N1–C9: 1.386; C6–C7: 1.377; O3–C8: 1.341 |
| Dihedral Angle (Benzene/Isobenzofuran) | 67.82° |
| Hydrogen Bonding | O–H···O and N–H···O interactions stabilize crystal packing. |
Functional Implications :
- Hydrogen bonding patterns differ due to the presence of an additional carbonyl group in the isobenzofuranone system.
2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid
- Features a benzofuran core substituted with acetyl, methoxy, and 4-methoxyphenyl groups.
- Contains an acetic acid side chain instead of a benzoic acid moiety.
Functional Implications :
3-[5-[(5-Imino-7-oxo-3-phenylthiazolo[3,2-a]pyrimidinylidene)methyl]furan-2-yl]benzoic Acid
- Integrates a thiazolo[3,2-a]pyrimidinone heterocycle conjugated to the furan ring.
- Contains a phenyl substituent on the thiazole ring.
Functional Implications :
- The extended π-conjugation system may enhance UV-Vis absorption, relevant for photodynamic applications.
5-[(2,5-Dimethylphenoxy)methyl]furan-2-carboxylic Acid
- Substitutes the benzoic acid moiety with a phenoxymethyl-furan-carboxylic acid system.
- Includes 2,5-dimethylphenoxy group.
Functional Implications :
- The phenoxymethyl group increases hydrophobicity, likely reducing aqueous solubility compared to the target compound.
- Methyl groups may sterically hinder intermolecular interactions, affecting crystallinity.
Comparative Analysis of Key Properties
Table 2: Crystallographic Comparison
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis may follow routes similar to those for 3-[(3-oxo-isobenzofuran-1-yl)amino]benzoic acid, involving condensation and cyclization steps .
- Material Science: Rigid analogs (e.g., isobenzofuranone derivatives) show robust crystalline frameworks, whereas flexible furan derivatives may offer tunable solubility for drug formulation .
Biological Activity
3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic acid, a compound with a molecular weight of 245.23 g/mol, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including antibacterial and anticancer activities, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a furan ring substituted with a methyl group, linked to a benzoic acid moiety via an amine group. Its structural properties suggest potential interactions with various biological targets.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of similar compounds in the same chemical class. While specific data on this compound is limited, related compounds have shown significant activity against various bacterial strains.
Case Study: Related Compounds
A study evaluated pyrrole benzamide derivatives, which share structural similarities with our compound. These derivatives exhibited Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like ciprofloxacin . This suggests that compounds with similar structural motifs may also possess noteworthy antibacterial properties.
Anticancer Activity
The anticancer effects of benzoic acid derivatives have been extensively documented, indicating that modifications to the benzoic acid structure can enhance biological activity.
Research Findings
- Inhibition of Cancer Cell Proliferation : Compounds analogous to this compound demonstrated IC50 values ranging from 21.3 ± 4.1 µM to 50 µM against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells .
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, some derivatives have been shown to induce apoptosis through caspase activation and reduce TNF-α levels significantly .
Data Table: Biological Activity Overview
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may effectively bind to proteins involved in cancer progression and bacterial resistance mechanisms .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-[(5-Methyl-furan-2-carbonyl)-amino]-benzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via amide coupling between 5-methylfuran-2-carboxylic acid and 3-aminobenzoic acid. Key steps include:
- Activation of the carboxylic acid using reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) to minimize racemization .
- Solvent selection (e.g., DMF or THF) and temperature control (0–25°C) to enhance coupling efficiency.
- Purification via column chromatography or recrystallization. Yield optimization requires monitoring by TLC and adjusting stoichiometric ratios (typically 1:1.2 for acid:amine).
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Methodological Answer :
- NMR Spectroscopy : and NMR can confirm the presence of the furan ring (δ ~6.3–7.2 ppm for furan protons) and the amide bond (δ ~7.5–8.5 ppm for aromatic protons adjacent to the amide) .
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula .
- FTIR : Peaks at ~1650–1680 cm (amide C=O stretch) and ~3300 cm (N-H stretch) .
Q. What are the solubility and stability profiles of this compound under various pH and solvent conditions?
- Methodological Answer :
- Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF), aqueous buffers (pH 2–10), and ethanol. Poor solubility in water may require salt formation (e.g., sodium or hydrochloride salts) .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation pathways (e.g., hydrolysis of the amide bond) can be identified via LC-MS .
Advanced Research Questions
Q. How does the furan moiety influence the compound’s electronic properties and reactivity in catalytic applications?
- Methodological Answer :
- Computational Analysis : Use DFT calculations (e.g., Gaussian 09) to map electron density distribution, focusing on the furan’s electron-rich aromatic system and its impact on the amide’s resonance .
- Experimental Validation : Perform electrochemical assays (cyclic voltammetry) to measure redox potentials. Compare with analogs lacking the methyl group on the furan to isolate steric/electronic effects .
Q. What strategies can resolve contradictions in reported bioactivity data for this compound across different assay systems?
- Methodological Answer :
- Assay Standardization : Replicate studies using identical cell lines (e.g., HEK293 or HepG2) and controls.
- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from differential metabolism in vitro vs. in vivo .
- Target Engagement Studies : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to directly measure binding affinity to purported targets (e.g., kinases or GPCRs) .
Q. How can the compound’s crystal structure be determined, and what packing interactions dominate its solid-state arrangement?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in ethanol/water (7:3 v/v). Resolve hydrogen-bonding networks (e.g., amide N-H···O=C interactions) and π-π stacking between furan and benzoic acid moieties .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions using software like CrystalExplorer. Compare with structurally related compounds (e.g., 2-[(furan-2-ylmethyl)amino]benzoic acid) .
Q. What is the mechanistic basis for the compound’s potential as a protease inhibitor, and how can SAR studies optimize selectivity?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model interactions with protease active sites (e.g., HIV-1 protease). Focus on the amide’s hydrogen-bonding with catalytic residues .
- SAR Library Synthesis : Modify substituents on the furan (e.g., halogens or methoxy groups) and the benzoic acid (e.g., nitro or amino groups). Screen for IC values using fluorogenic substrates .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s fluorescence properties in different solvents?
- Methodological Answer :
- Solvatochromism Studies : Measure fluorescence emission spectra (λ = 280 nm) in solvents of varying polarity (e.g., hexane, ethanol, water). Correlate Stokes shifts with solvent dielectric constants .
- Quantum Yield Calculations : Use quinine sulfate as a reference standard. Contradictions may arise from impurities or aggregation-induced emission (AIE) effects, which can be tested via concentration-dependent studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
